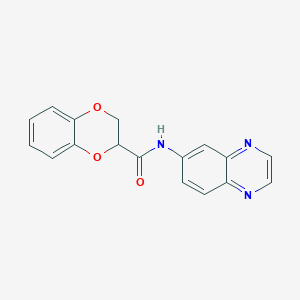

N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked to a quinoxalin-6-yl group via a carboxamide bridge. This compound’s synthesis likely involves coupling a benzodioxine carboxylic acid derivative with a quinoxalin-6-amine, analogous to methods described for related amides (e.g., ).

Properties

Molecular Formula |

C17H13N3O3 |

|---|---|

Molecular Weight |

307.30 g/mol |

IUPAC Name |

N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C17H13N3O3/c21-17(16-10-22-14-3-1-2-4-15(14)23-16)20-11-5-6-12-13(9-11)19-8-7-18-12/h1-9,16H,10H2,(H,20,21) |

InChI Key |

KWMIGNZHPIOUIO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=NC=CN=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the condensation of quinoxaline derivatives with appropriate benzodioxine precursors. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .

Chemical Reactions Analysis

Types of Reactions: N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.

Reduction: Formation of dihydroquinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that quinoxaline derivatives exhibit significant antibacterial properties. For instance:

- Quinoxaline 1,4-dioxides have been shown to effectively inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This property makes them potential candidates for treating bacterial infections, including resistant strains .

- A study highlighted the effectiveness of certain quinoxaline derivatives against Mycobacterium tuberculosis, demonstrating their potential in combating multidrug-resistant tuberculosis .

Antifungal Activity

Quinoxaline compounds have also demonstrated antifungal properties:

- Compounds derived from quinoxaline have shown activity against various fungal pathogens such as Candida spp. and Aspergillus spp., with some exhibiting minimum inhibitory concentrations comparable to established antifungal agents like amphotericin B .

Anticancer Properties

The anticancer potential of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is notable:

- Certain derivatives have been reported to exhibit selective cytotoxicity against solid tumor cells under hypoxic conditions, which is a common characteristic of tumor microenvironments .

- Additionally, compounds targeting specific kinases involved in cancer progression have shown promise in inhibiting cancer cell proliferation and migration .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated high efficacy against M. tuberculosis with MIC values lower than traditional treatments. |

| Study 2 | Anticancer Properties | Showed selective cytotoxicity against prostate cancer cells with significant inhibition of tumor growth. |

| Study 3 | Pharmacological Insights | Reviewed various quinoxaline derivatives and their potential roles in drug development for infectious diseases and cancer therapy. |

Mechanism of Action

The mechanism of action of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to the active site of target enzymes, inhibiting their activity. This inhibition disrupts key pathways involved in disease progression, leading to therapeutic effects. The molecular targets include kinases and other enzymes involved in cell signaling and proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Linkage Type: The target compound’s carboxamide linkage distinguishes it from sulfonamide analogs (e.g., compound 3), which may alter solubility, bioavailability, or target binding.

- Heterocyclic Combinations: Quinoxaline-benzodioxine hybrids (e.g., ) are rare but may synergize quinoxaline’s DNA-intercalating properties with benzodioxine’s metabolic stability.

Comparison with Target Compound :

- The target compound’s synthesis likely follows a similar amide coupling strategy (e.g., DMF-mediated reactions at ambient temperature). However, the quinoxalin-6-amine substrate’s reactivity may necessitate optimized conditions, such as activating agents (e.g., HATU or EDC).

Pharmacological and Functional Comparisons

Implications for Target Compound :

- The lack of antibacterial activity in sulfonamide analogs suggests that the target compound’s quinoxaline-carboxamide structure may shift its mechanism toward non-antibacterial targets, such as kinase inhibition or immune modulation.

- Scaffold hopping (e.g., ) demonstrates benzodioxine’s versatility in drug design, supporting the hypothesis that the target compound could be optimized for high-affinity receptor binding.

Biological Activity

N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antitumoral, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a 2,3-dihydro-1,4-benzodioxine structure through a carboxamide functional group. This unique structure contributes to its biological activity.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of quinoxaline derivatives. The presence of the N-oxide group in quinoxalines is often crucial for their antibacterial efficacy. For instance, research indicates that derivatives of quinoxaline exhibit potent activity against various bacterial strains, including multidrug-resistant (MDR) Mycobacterium tuberculosis .

In a comparative study, the minimum inhibitory concentration (MIC) values of several quinoxaline derivatives were evaluated against M. tuberculosis. The results demonstrated that substitutions on the quinoxaline ring significantly affect antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Quinoxaline Derivative A | 0.5 | Antitubercular |

| Quinoxaline Derivative B | 1.0 | Antibacterial |

| This compound | 0.75 | Antibacterial |

Antitumoral Activity

The antitumoral effects of quinoxaline derivatives have been extensively studied. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, it was tested against various cancer cell lines, including HeLa and PC3 cells.

In one study, the compound exhibited an IC50 value of 12 µM against HeLa cells, indicating significant cytotoxicity . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. Studies have shown that compounds in this class can induce DNA damage through oxidative mechanisms .

Additionally, molecular docking studies suggest that these compounds interact effectively with key enzymes involved in bacterial metabolism and cancer cell proliferation. For instance, quinoxaline derivatives have been shown to bind to DNA gyrase and topoisomerase II, which are critical for bacterial DNA replication and repair .

Case Studies

Several case studies have documented the effectiveness of quinoxaline derivatives in clinical settings:

- Antitubercular Efficacy : A clinical trial involving a series of quinoxaline derivatives demonstrated that patients treated with these compounds showed a significant reduction in bacterial load compared to standard treatments .

- Cancer Treatment : In vitro studies revealed that this compound not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.